molecular formula C16H14Cl2F5N2O2P B13996003 N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline CAS No. 70539-69-4

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline

Cat. No.: B13996003
CAS No.: 70539-69-4
M. Wt: 463.2 g/mol
InChI Key: IWBODMDHAICZHD-UHFFFAOYSA-N
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Description

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is a complex chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloroethyl, pentafluorophenoxy, and phosphoryl groups attached to an aniline base, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline typically involves the reaction of bis(2-chloroethyl)amine with a pentafluorophenoxyphosphoryl derivative. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield aniline derivatives and phosphoryl compounds, while substitution reactions can produce a wide range of new compounds with varying functional groups .

Scientific Research Applications

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for cancer research and therapy.

Properties

CAS No.

70539-69-4

Molecular Formula

C16H14Cl2F5N2O2P

Molecular Weight

463.2 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline

InChI

InChI=1S/C16H14Cl2F5N2O2P/c17-6-8-25(9-7-18)28(26,24-10-4-2-1-3-5-10)27-16-14(22)12(20)11(19)13(21)15(16)23/h1-5H,6-9H2,(H,24,26)

InChI Key

IWBODMDHAICZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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